Synthesis Methods
The synthesis of [2-(1H-indol-1-yl)ethyl]methylamine oxalate typically involves several steps, focusing on the functionalization of indole derivatives. One common method includes:
The reaction can be represented as follows:
This process may require purification steps such as recrystallization to achieve the desired purity levels, often reported at 95% or higher .
Molecular Structure
The molecular structure of [2-(1H-indol-1-yl)ethyl]methylamine oxalate features an indole ring system attached to an ethyl group and a methylamine moiety. The compound can be depicted using its SMILES notation: CNCCN1C=CC2=CC=CC=C12.OC(=O)C(O)=O
, which indicates the connectivity of atoms within the molecule.
Reactivity and Chemical Reactions
[2-(1H-indol-1-yl)ethyl]methylamine oxalate can participate in several chemical reactions, primarily due to its amine functionality:
These reactions are significant for understanding its behavior in biological systems and synthetic applications.
Further studies are needed to elucidate specific pathways and interactions within biological systems.
Properties Overview
Property | Value |
---|---|
Molecular Weight | 264.281 g/mol |
Melting Point | Not explicitly stated |
Solubility | Soluble in polar solvents |
Appearance | Typically crystalline solid |
The physical properties indicate that [2-(1H-indol-1-yl)ethyl]methylamine oxalate is likely to be stable under standard laboratory conditions but may require specific handling protocols due to potential irritancy associated with amines .
Scientific Applications
[2-(1H-indol-1-yl)ethyl]methylamine oxalate has potential applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2